1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are a group of organosulfur compounds that have a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1-benzothiophene-2-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylate group can produce alcohols or aldehydes.
Scientific Research Applications
1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: Another benzothiophene derivative used in the treatment of osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): A benzothiophene derivative used in organic electronics.
Uniqueness
1-Methylpiperidin-3-yl 1-benzothiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with a piperidine moiety allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
15278-16-7 |
---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-16-8-4-6-12(10-16)18-15(17)14-9-11-5-2-3-7-13(11)19-14/h2-3,5,7,9,12H,4,6,8,10H2,1H3 |
InChI Key |
RIYPJYNEUYIPGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.